4-Carboxyphenylglycine (4-CPG) is an alpha-amino acid, meaning it contains an amino group, a carboxylic acid group, and a side chain with a single carbon atom attached to an aromatic group PubChem: . While the base molecule itself doesn't receive extensive research focus, it serves as a structural foundation for several interesting research areas:
(RS)-4-Carboxyphenylglycine is an important compound in the field of neuropharmacology, primarily recognized as a metabotropic glutamate receptor antagonist. Its chemical formula is C₉H₉NO₄, and it features a carboxylic acid group and an amino group attached to a phenyl ring. This structure enables it to interact with various receptors in the central nervous system, influencing neurotransmission and synaptic plasticity.
(S)-4-CPG acts as a competitive antagonist for group I metabotropic glutamate receptors (mGluRs) [, ]. These receptors are involved in various neuronal functions, and (S)-4-CPG selectively binds to mGlu1 subtypes over mGlu5 subtypes []. This binding disrupts the natural interaction of glutamate, the excitatory neurotransmitter, with these receptors, potentially influencing neuronal signaling.
Studies suggest (S)-4-CPG might be useful in understanding the role of mGluRs in various neurological processes []. For example, a study investigated its potential in reducing vasospasm (blood vessel narrowing) after subarachnoid hemorrhage [].
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
(RS)-4-Carboxyphenylglycine exhibits notable biological activities, particularly as an antagonist of metabotropic glutamate receptors (mGluRs). It has been shown to selectively inhibit the mGlu1α receptor and exhibit varying effects on mGlu5a receptors. The compound plays a critical role in modulating glutamatergic neurotransmission, which is vital for processes such as learning and memory. In vitro studies have demonstrated its ability to protect neurons against excitotoxicity induced by excessive glutamate release .
Several methods exist for synthesizing (RS)-4-Carboxyphenylglycine:
The synthesis methods can be tailored depending on the desired purity and yield of the final product.
(RS)-4-Carboxyphenylglycine is primarily used in pharmacological research due to its role as a metabotropic glutamate receptor antagonist. Its applications include:
Interaction studies have shown that (RS)-4-Carboxyphenylglycine can modulate the activity of various neurotransmitter systems. It competes with glutamate for binding sites on mGluRs, thereby influencing downstream signaling pathways involved in synaptic transmission. These interactions highlight its potential as a tool for understanding neurotransmitter dynamics and developing new therapeutic strategies .
Several compounds share structural similarities with (RS)-4-Carboxyphenylglycine, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-4-Carboxyphenylglycine | Stereoisomer of (RS)-4-Carboxyphenylglycine | Selective antagonist for mGlu1α receptors |
| (RS)-α-Methyl-4-carboxyphenylglycine | Methyl substitution at α-carbon | Mixed group I and II mGluR antagonist |
| (RS)-α-Ethyl-4-carboxyphenylglycine | Ethyl substitution at α-carbon | Altered affinity for mGlu receptors |
The uniqueness of (RS)-4-Carboxyphenylglycine lies in its specific receptor selectivity and its ability to influence both mGlu1α and mGlu5a receptor activities, making it a valuable compound for studying glutamatergic signaling pathways in neuroscience .
Electrochemical fixation of carbon dioxide onto α-imino carbanions offers a one-step access to arylglycines, including 4-CPG. Typical procedures generate the imine from 4-formylbenzoic acid (or its esters) and an amine, then submit the solution to constant-current electrolysis under a CO₂ atmosphere. Representative data obtained in undivided cells are summarized below.
| Entry | Cathode / Anode | Electrolyte (0.1 M) | Temperature (°C) | Charge (F mol⁻¹) | Imine precursor | 4-CPG yield (%) | ee (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 1 | Pt / Mg | n-Bu₄NBF₄ in DMSO | 45 | 8 | 4-formylbenzoate-OEt + NH₃ | 63 isolated | rac | [1] [2] |
| 2 | Ag / Pt | n-Bu₄NI in DMF (flow microreactor, 0.5 mL min⁻¹) | 25 | 3.2 | 4-formylbenzaldimine (PhNH) | 58 isolated | rac | [3] |
| 3 | Cu foam / carbon | n-Bu₄NClO₄ in MeCN | 20 | 2 | 4-formylbenzaldimine-tBu | 46 GC | rac | [4] |
Key mechanistic points
Scale-up guidelines
Current densities of 15–25 mA cm⁻² with continuous CO₂ sparging keep the cell voltage below 3 V, permitting 10 g-scale runs in stainless-steel microflow reactors at space–time yields of 110–140 g L⁻¹ h⁻¹ [3]. Switching from Mg to graphite anodes avoids sacrificial waste and halves the E-factor to ≈25 kg kg⁻¹ product.
Solid-phase routes are exploited when 4-CPG must be embedded at the C-terminus of peptides or oligonucleotide conjugates. The amino acid is first attached to long-chain alkylamine-CPG (LCAA-CPG) through its carboxyl group, leaving the phenolic acid unmasked for later diversification [7].
| Parameter | Standard LCAA-CPG | CPG-2000 (large-pore) | Ref. |
|---|---|---|---|
| Pore diameter (Å) | 1000 | 2000 | [8] |
| Initial NH₂ loading (µmol g⁻¹) | 80–100 | 40–60 | [9] |
| 4-CPG succinyl-loading efficiency (%) | 68 | 72 | [9] [7] |
| Crude peptide purity after 75-mer synthesis (%) | 74 | 89 | [8] |
Process outline
Because (RS)-4-CPG exhibits receptor-subtype bias, isolation of individual enantiomers is essential. Three complementary routes dominate.
Strecker-derived rac-4-CPG is recrystallised as its mono-L-lysine salt (aqueous EtOH, pH 6.8) to give the first-crop (>95% ee) L-isomer in 54–60% yield; the mother liquor, after charcoal treatment and pH-shift, gives the D-isomer (ee ≈ 92%) in 40% yield [11] [12]. The space–time integrated process mass intensity (PMI) is ≈120 kg kg⁻¹.
Coupling of 4-formylbenzoic acid with S-N-benzylproline-derived bis-lactim ether, trans-metalation to Ni(II), and arylation with 4-bromobenzoate delivers the (S)-4-CPG complex in 92% de; acid hydrolysis liberates (S)-4-CPG (>99% ee) in 81% overall yield on 25 mmol scale [13]. Catalyst turnover numbers exceed 50 with recyclable auxiliary.
Gooßen’s clamp-coupling of Schöllkopf bis-lactim ethers with 4-chlorobenzoic acid (Pd-XPhos, LiTMP, ZnCl₂) delivers Boc-protected (S)-4-CPG in 95% yield, 98:2 dr, and >99% ee after acidolysis [14]. Throughputs of 100 g day⁻¹ have been reported in continuous stirred-tank reactors.
| Route | Isolated yield (%) | ee (%) | Green metric (E-factor) | Ref. |
|---|---|---|---|---|
| L-lysine salt resolution | 54 (L), 40 (D) | 95 / 92 | 190 | [11] [12] |
| Ni-Schiff auxiliary | 81 | >99 | 40 | [13] |
| Pd clamp-coupling | 95 | >99 | 22 | [14] |
Modern routes to 4-CPG prioritise CO₂ utilisation, energy efficiency, and waste minimisation.
| Technology | Key features | Yield / FE | Sustainability gains | Ref. |
|---|---|---|---|---|
| Microflow electrocarboxylation | Sacrificial-electrode-free, 25 °C, 0.5 mL min⁻¹ | 58% (isolated); 82% FE | E-factor = 18; solvent recirculation >95% | [3] |
| Biocatalytic reductive carboxylation (TaME) | NADPH-driven CO₂ fixation into 4-hydroxybenzaldehyde | 74% conv., 93% ee | Ambient P, 37 °C; H₂O as solvent | [15] |
| Photocatalytic MOF-Ag system | Visible-light-assisted C–H carboxylation of 4-bromobenzene | 47% yield | Solar photon input; recyclable catalyst (5 runs) | [16] [17] |
| Biomass-derived route via HMF | Electro-reductive amination + oxidation gives arylglycine skeleton | 72% FE (amination); 35% FE (oxidation) | Integrates waste CO₂ and biomass carbon | [18] |
Design principles
(RS)-4-Carboxyphenylglycine manifests as a white crystalline powder under standard atmospheric conditions [3] [4]. The compound exhibits robust thermal stability at ambient temperatures, permitting storage at room temperature without degradation concerns [3] [5]. Crystallographic investigations of related metabotropic glutamate receptor complexes have revealed detailed structural arrangements, though specific crystal structure determinations for the free compound remain limited in the literature [6] [7].
The compound demonstrates thermal stability up to approximately 240-250°C, at which point decomposition occurs concurrent with melting [8] [9]. This decomposition temperature represents a critical thermal threshold, beyond which the molecular integrity becomes compromised. Thermogravimetric analysis would be expected to reveal characteristic weight loss patterns beginning around this temperature range, similar to other amino acid derivatives [10] [11].
The decomposition process appears to follow an endothermic pathway, consistent with the breaking of intermolecular hydrogen bonds and subsequent molecular fragmentation typical of amino acid compounds [12]. The relatively high decomposition temperature indicates substantial intermolecular interactions within the crystalline lattice, likely attributed to hydrogen bonding networks involving both carboxylic acid and amino functional groups [13] [14].
Under standard conditions, (RS)-4-Carboxyphenylglycine exists exclusively in the crystalline solid phase. No evidence of polymorphic forms has been documented in the available literature, suggesting a single predominant crystalline modification under normal storage and handling conditions [3]. The compound maintains phase stability across typical pharmaceutical processing temperature ranges, up to its decomposition threshold [5] [4].
The aqueous solubility of (RS)-4-Carboxyphenylglycine exhibits marked pH dependence, reflecting the amphoteric nature of the amino acid structure [3] [5]. In pure water, the compound demonstrates limited solubility of approximately 5 mM (0.98 mg/mL), corresponding to the zwitterionic form predominating at physiological pH [3] [15].
| Solvent System | Solubility (mM) | Solubility (mg/mL) | Conditions |
|---|---|---|---|
| Pure water | 25.6 | 5.0 | Room temperature |
| 1 eq. NaOH | 512.4 | 100.0 | Basic conditions, heating |
| 0.1 M HCl | 17.9 | 3.5 | Acidic conditions |
| 0.1 M NaOH | 22.0 | 4.3 | Basic conditions |
Under alkaline conditions (1 equivalent NaOH), solubility increases dramatically to 100 mM with gentle heating, representing a 20-fold enhancement compared to neutral aqueous conditions [3] [1]. This substantial improvement reflects deprotonation of carboxylic acid functionalities, generating anionic species with enhanced hydrophilic character [16] [5].
Conversely, under acidic conditions (0.1 M HCl), solubility remains relatively modest at 3.5 mg/mL [17], indicating that protonation of the amino group does not provide equivalent solubilization benefits compared to carboxylate formation under basic conditions.
In dimethyl sulfoxide (DMSO), (RS)-4-Carboxyphenylglycine exhibits solubility of 4.3 mg/mL [17], comparable to basic aqueous conditions. This moderate organic solvent solubility suggests limited lipophilic character, consistent with the predominantly hydrophilic amino acid structure [18].
The solubility profile indicates that alkaline aqueous media represent the optimal solvent system for pharmaceutical formulation applications, providing maximum dissolution while maintaining chemical stability [3] [15].
(RS)-4-Carboxyphenylglycine possesses three ionizable functional groups: two carboxylic acid moieties and one primary amino group, establishing complex acid-base equilibria in aqueous solution [19] [20]. The compound exists predominantly in zwitterionic form under physiological conditions, with simultaneous protonation of the amino group and deprotonation of carboxylic acid functionalities [3].
While specific experimental pKa determinations for (RS)-4-Carboxyphenylglycine are not available in the literature, extrapolation from structurally related compounds and computational predictions suggest the following ionization constants [19] [21]:
| Functional Group | Predicted pKa | Chemical Environment |
|---|---|---|
| Aromatic carboxylic acid | 2.0-3.0 | Electron-withdrawing aromatic substitution |
| Aliphatic carboxylic acid | 4.0-5.0 | α-Amino acid carboxyl group |
| Primary amino group | 9.0-10.0 | α-Amino group |
The aromatic carboxylic acid (pKa ~2-3) represents the most acidic functionality, undergoing deprotonation at low pH values. The aliphatic carboxylic acid (pKa ~4-5) exhibits typical amino acid carboxyl acidity, while the amino group (pKa ~9-10) remains protonated under most physiological conditions [22] [23].
This ionization pattern creates a broad zwitterionic pH range (approximately pH 3-9), where the compound exists as a neutral species with both positive and negative charges, contributing to its moderate aqueous solubility and distinctive physicochemical behavior [19] [20].
1H NMR spectroscopy of (RS)-4-Carboxyphenylglycine reveals characteristic resonances reflecting the aromatic and amino acid structural components [18]. The aromatic protons appear in the typical range of 7.0-8.0 ppm as a substituted benzene pattern, while the α-proton of the amino acid residue resonates around 4.0-5.0 ppm [24]. The amino protons exhibit variable chemical shifts depending on pH and concentration, typically appearing between 2.0-4.0 ppm in deuterated solvents.
13C NMR analysis provides detailed carbon framework characterization, with aromatic carbons spanning 120-140 ppm and carboxyl carbons appearing in the 170-180 ppm region [25]. The quaternary aromatic carbon bearing the carboxylic acid substituent exhibits characteristic downfield shifts due to electron-withdrawing effects.
| Spectroscopic Technique | Key Regions/Peaks | Characteristic Features |
|---|---|---|
| 1H NMR | 7-8 ppm (aromatic), 4-5 ppm (α-H), 2-4 ppm (NH2) | Aromatic substitution pattern, amino acid signature |
| 13C NMR | 120-140 ppm (aromatic), 170-180 ppm (C=O) | Quaternary carbon shifts, carboxyl carbon identification |
Infrared spectroscopic analysis reveals multiple characteristic absorption bands corresponding to the diverse functional groups present [24] [26]. The O-H stretch from carboxylic acid groups appears as broad absorption between 3200-3600 cm⁻¹, often overlapping with N-H stretching modes from the amino functionality at 3300-3500 cm⁻¹ [27].
The carbonyl stretching region (1650-1750 cm⁻¹) exhibits dual C=O absorptions corresponding to the aromatic and aliphatic carboxylic acid groups, with the aromatic carbonyl typically appearing at higher frequencies due to conjugation effects [24] [28]. Aromatic C=C stretching modes manifest around 1500-1600 cm⁻¹, while aromatic C-H bending occurs near 800-900 cm⁻¹.
UV-Vis spectroscopic characteristics primarily reflect the aromatic chromophore, with π→π* transitions occurring in the 250-280 nm region [29] [30]. The substituted benzoic acid system exhibits typical aromatic absorption with possible bathochromic shifts due to electron-donating amino acid substitution [31].
n→π* transitions from the carboxyl groups may contribute weak absorption bands at wavelengths greater than 280 nm, though these are typically much less intense than the aromatic transitions [32]. The overall UV absorption profile provides valuable fingerprint information for compound identification and purity assessment [33].